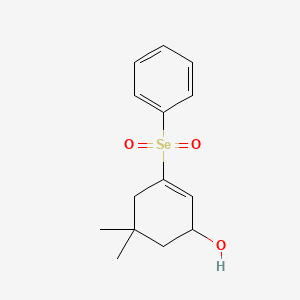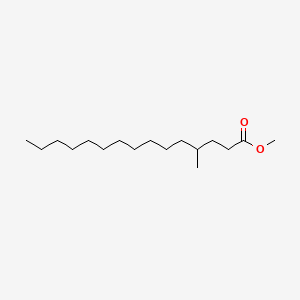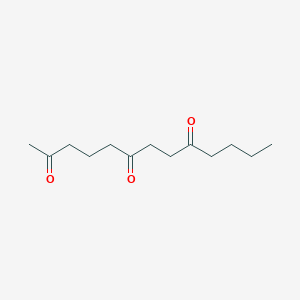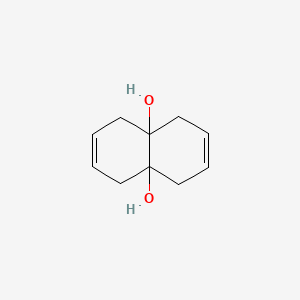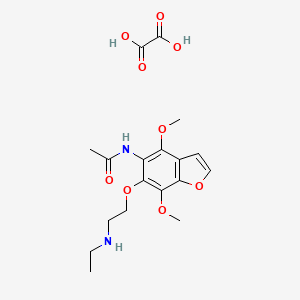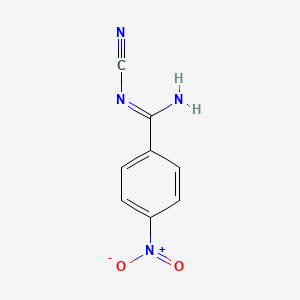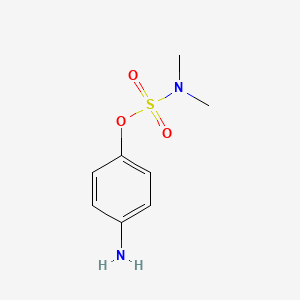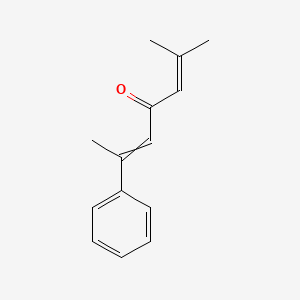
2-Methyl-6-phenylhepta-2,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenylhepta-2,5-dien-4-one is an organic compound with a unique structure characterized by a hepta-dienone backbone substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylhepta-2,5-dien-4-one typically involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the conjugated diene system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylhepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated or partially saturated hydrocarbons.
Substitution: Halogenated derivatives or products of nucleophilic addition.
Scientific Research Applications
2-Methyl-6-phenylhepta-2,5-dien-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylhepta-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated diene system allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one: Similar structure but with different substituents.
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one: Contains a cyclohexene ring instead of a phenyl group.
Uniqueness
2-Methyl-6-phenylhepta-2,5-dien-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its conjugated diene system and phenyl group make it a versatile compound for various applications.
Properties
CAS No. |
76443-09-9 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-6-phenylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C14H16O/c1-11(2)9-14(15)10-12(3)13-7-5-4-6-8-13/h4-10H,1-3H3 |
InChI Key |
ADMAFXNDPUFZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C=C(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


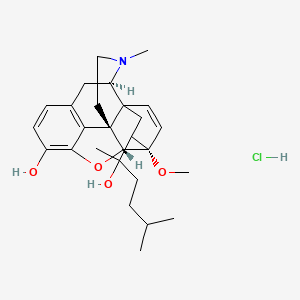

![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

